molecular formula C24H25N3O3 B2486744 3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione CAS No. 896355-46-7

3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione

Cat. No. B2486744
CAS RN: 896355-46-7
M. Wt: 403.482
InChI Key: FVHABSJYEHNATM-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex structure and significant potential in various fields of chemistry and medicine. The interest in such molecules stems from their unique properties, which can be exploited in the design of new materials, catalysts, or potential therapeutic agents.

Synthesis Analysis

The synthesis of related quinazoline diones involves regioselective alkylation and hydrolytic ring-opening reactions under both anhydrous and aqueous conditions to afford different derivatives. These methods highlight the versatility and complexity of synthesizing such compounds (Csányi et al., 2002).

Molecular Structure Analysis

Structural elucidation and characterization of related compounds are typically achieved through spectral methods, including IR, Raman, and X-ray diffraction. These techniques allow for a detailed understanding of the molecular geometry, confirming the preferred tautomeric forms and providing insight into the electronic properties of the compound (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving quinazoline diones can include oxidation and the formation of zwitterions, showcasing the reactivity of these compounds under different conditions. The ability to undergo various chemical transformations makes these molecules particularly interesting for synthetic applications (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties, such as thermal stability and molecular packing, can be analyzed through thermal analysis and crystallography. These studies are crucial for understanding the stability and solid-state behavior of these compounds, which are important for their potential application in materials science (Szyszkowska et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various functional groups, are explored through synthetic strategies and mechanistic studies. These investigations provide valuable insights into the potential applications and reactivity patterns of quinazoline diones, offering pathways to novel derivatives and compounds (Wu et al., 2010).

Scientific Research Applications

Given the absence of direct information on the specified compound, a broader consideration of related research topics, such as the study of heterocyclic amines (HCAs) and their impacts on health, might offer indirect insights. HCAs are formed during the cooking of meats at high temperatures and have been studied for their potential carcinogenic effects. Research in this area focuses on understanding the formation, exposure, metabolism, and health risks associated with these compounds, which could be relevant to the broader context of research involving complex heterocyclic compounds.

For instance, studies on HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have explored their presence in cooked foods, mechanisms of formation, metabolism in humans and animals, and associations with cancer risk (Bessette et al., 2009; Cross et al., 2005). These investigations provide valuable insights into how such compounds interact with biological systems, their potential health impacts, and methods for assessing exposure and risk.

Mechanism of Action

If the compound has a biological effect, this would involve studying how it interacts with biological molecules in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-22(26-16-13-19(14-17-26)18-8-2-1-3-9-18)12-6-7-15-27-23(29)20-10-4-5-11-21(20)25-24(27)30/h1-5,8-11,13H,6-7,12,14-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHABSJYEHNATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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